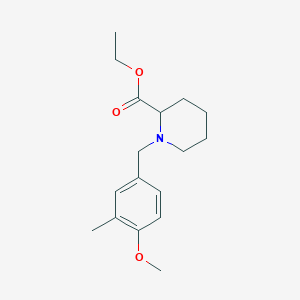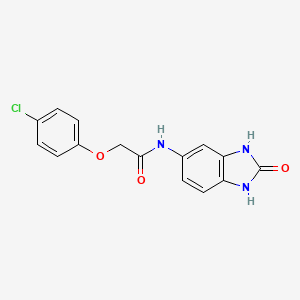
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve physical performance.
Mécanisme D'action
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and physical performance. Additionally, activation of PPARδ has been shown to reduce inflammation and promote the formation of new blood vessels, which may be beneficial for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound 501516 has been shown to increase endurance and improve physical performance in animal studies. It has also been shown to improve insulin sensitivity, reduce inflammation, and promote the formation of new blood vessels. However, the long-term effects of this compound 501516 on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 in lab experiments is its ability to improve endurance and physical performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one limitation of using this compound 501516 is its potential to cause adverse effects, such as liver damage and cancer. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
Future research on 3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 should focus on its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the long-term effects of this compound 501516 on human health and its safety and efficacy as a performance-enhancing drug. Other future directions may include the development of new PPARδ agonists with improved efficacy and safety profiles, as well as the investigation of the mechanisms underlying the effects of PPARδ activation on various physiological processes.
Méthodes De Synthèse
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 can be synthesized using various methods, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylbenzylamine, followed by the reaction with benzoyl chloride. The resulting compound can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. In animal studies, this compound 501516 has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, this compound 501516 has been investigated for its potential to treat muscle wasting and improve exercise performance in patients with chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
3-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-10-18(14(2)11-13)23-21(25)15-5-3-6-16(12-15)28-20-17(22)7-4-8-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJUCEBXZDSYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5063816.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5063822.png)

![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5063845.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5063846.png)

![5-(4-chlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063859.png)
![methyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5063866.png)
![2-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063874.png)
![4-[(2,4-difluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5063877.png)

![1-(2-furylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063882.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5063886.png)